REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([C:13](OCC)=[O:14])=[N:4][N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:6]=1.CC(C[AlH]CC(C)C)C.OS([O-])(=O)=O.[K+]>C1(C)C=CC=CC=1>[CH3:1][C:2]1[C:3]([CH2:13][OH:14])=[N:4][N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:6]=1 |f:2.3|
|
Name
|
ethyl 4-methyl-1-phenyl-1H-pyrazole-3-carboxylate
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC=1C(=NN(C1)C1=CC=CC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
868 μL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 30 min and at −15° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −68° C
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
The organic phases were washed with water (1×30 mL) and brine (1×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NN(C1)C1=CC=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg | |
YIELD: CALCULATEDPERCENTYIELD | 137.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |